N,N',N''-Tris(2-chlorophenyl)phosphoric triamide
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Overview
Description
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the hydrogen atoms are replaced by 2-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C6H4ClNH2→(C6H4ClNH)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide involves similar reaction conditions but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The 2-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’'-Tris(2-methylphenyl)phosphoric triamide
- N,N’,N’'-Tris(2-fluorophenyl)phosphoric triamide
- N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide
Uniqueness
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide is unique due to the presence of the 2-chlorophenyl groups, which impart specific chemical and physical properties
Properties
CAS No. |
57858-69-2 |
---|---|
Molecular Formula |
C18H15Cl3N3OP |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-bis(2-chloroanilino)phosphoryl-2-chloroaniline |
InChI |
InChI=1S/C18H15Cl3N3OP/c19-13-7-1-4-10-16(13)22-26(25,23-17-11-5-2-8-14(17)20)24-18-12-6-3-9-15(18)21/h1-12H,(H3,22,23,24,25) |
InChI Key |
UIUUICGANDJUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NP(=O)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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